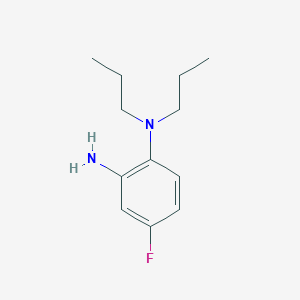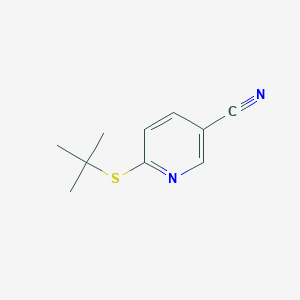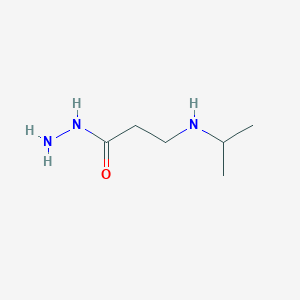
3-(イソプロピルアミノ)プロパンヒドラジド
概要
説明
3-(Isopropylamino)propanohydrazide is a chemical compound with the molecular formula C6H15N3O and a molecular weight of 145.2 g/mol. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is synthesized for various scientific and industrial purposes.
科学的研究の応用
3-(Isopropylamino)propanohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)propanohydrazide typically involves the reaction of isopropylamine with a suitable hydrazide precursor. One common method includes the following steps:
Preparation of the hydrazide precursor: This involves the reaction of a carboxylic acid derivative with hydrazine to form the corresponding hydrazide.
Reaction with isopropylamine: The hydrazide is then reacted with isopropylamine under controlled conditions to yield 3-(Isopropylamino)propanohydrazide.
Industrial Production Methods
Industrial production methods for 3-(Isopropylamino)propanohydrazide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(Isopropylamino)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
作用機序
The mechanism of action of 3-(Isopropylamino)propanohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-(Isopropylamino)propanohydrazide include:
- 3-(Isopropylamino)propanamide
- 3-(Isopropylamino)propanoic acid
- 3-(Isopropylamino)propanol
Uniqueness
3-(Isopropylamino)propanohydrazide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.
特性
IUPAC Name |
3-(propan-2-ylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(10)9-7/h5,8H,3-4,7H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHXEDSHYSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
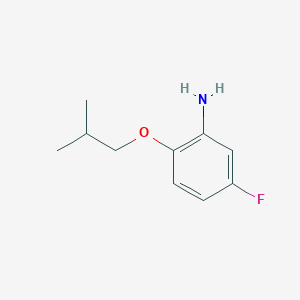
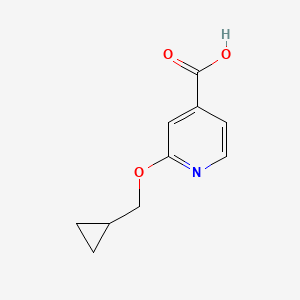
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
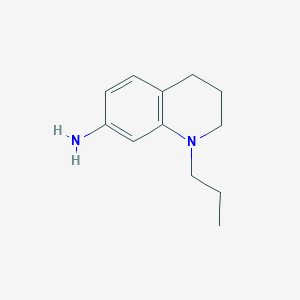
![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)

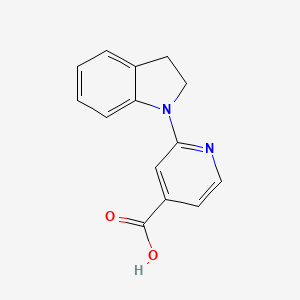
![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)

